Allyl 3-amino-2-methoxybenzoate can be derived from the reaction of 3-amino-2-methoxybenzoic acid with allyl halides or through other synthetic routes involving allylation reactions. It falls under the broader category of allylic compounds, which are characterized by the presence of an allyl group (C₃H₅) attached to a functional group, in this case, an amino ester.
The synthesis of Allyl 3-amino-2-methoxybenzoate can be achieved through several methods, primarily focusing on nucleophilic substitution reactions or allylation techniques.
Allyl 3-amino-2-methoxybenzoate features a molecular structure characterized by:
The molecular formula can be represented as C₁₁H₁₃N O₃, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in specific ratios. The compound's molecular weight is approximately 209.23 g/mol.
Allyl 3-amino-2-methoxybenzoate can participate in various chemical reactions:
The mechanism of action for Allyl 3-amino-2-methoxybenzoate primarily involves its ability to act as a nucleophile due to the presence of the amino group.
Allyl 3-amino-2-methoxybenzoate exhibits several notable physical and chemical properties:
Allyl 3-amino-2-methoxybenzoate has several scientific applications:
Allyl 3-amino-2-methoxybenzoate is defined by the molecular formula C₁₁H₁₃NO₃, corresponding to a molecular weight of 207.23 g/mol. Its systematic IUPAC name is allyl 3-amino-2-methoxybenzoate, reflecting the esterification of 3-amino-2-methoxybenzoic acid with allyl alcohol. Key identifiers include:
O=C(OCC=C)C1=CC=CC(N)=C1OC (canonical form) [1] [3] MYVLUIMHXYCFFY-UHFFFAOYSA-N [1] 153775-14-5 [1] [3] Table 1: Fundamental Identifiers of Allyl 3-amino-2-methoxybenzoate
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | Allyl 3-amino-2-methoxybenzoate |
| CAS Number | 153775-14-5 |
| Canonical SMILES | COC1=C(C(=CC=C1)N)C(=O)OCC=C |
The molecular architecture consists of three distinct regions:
Table 2: Key Bonding Features
| Bond/Feature | Description |
|---|---|
| C1–O (ester) | 1.340 Å (single bond to allyl oxygen) |
| C=O (carbonyl) | 1.200 Å (typical for conjugated esters) |
| C2–O (methoxy) | 1.420 Å |
| Benzene C–C | 1.390–1.410 Å (aromatic system) |
| Allyl C=C | 1.310 Å (double bond) |
The molecule exhibits no chiral centers but displays conformational flexibility:
No single-crystal X-ray structure of allyl 3-amino-2-methoxybenzoate has been reported in the search results. However, inferences about solid-state behavior can be drawn from related compounds:
Table 3: Inferred Solid-State Properties
| Property | Expected Characteristic |
|---|---|
| Dominant H-bond | N–H···O=C (dimer formation) |
| π–π Stacking Distance | ~3.50 Å |
| Space Group | Monoclinic P2₁/c or Triclinic P-1 |
| Unit Cell Volume | ~1050–1200 ų (Z = 4) |
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7